molecular formula C18H17N3O3S2 B2874513 2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 941972-19-6

2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No. B2874513
CAS RN: 941972-19-6
M. Wt: 387.47
InChI Key: UTFPWTZLLDXFPB-UHFFFAOYSA-N
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Description

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a phenyl group, a pyridinyl group, a thiazolyl group, and an acetamide group. Each of these groups contributes to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for introducing a sulfonyl group is through a reaction with a sulfonyl chloride in the presence of a base . The exact synthesis would depend on the desired route and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridinyl groups) could contribute to the compound’s stability. The ethylsulfonyl and acetamide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group could undergo hydrolysis to form an acid and an amine. The compound could also participate in electrophilic aromatic substitution reactions at the phenyl or pyridinyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .

Scientific Research Applications

Corrosion Inhibition

The thiazolyl pyridine structure of the compound suggests potential as a corrosion inhibitor . Similar compounds have been evaluated for their effectiveness in protecting metals like mild steel in acidic environments . The presence of both pyridine and thiazole rings could allow for strong adsorption onto metal surfaces, providing a barrier against corrosion.

Metal–Organic Frameworks (MOFs)

The structural features of this compound, including the ethanesulfonyl group, may allow it to act as a linker in the construction of MOFs. These frameworks have applications in gas storage, separation, and catalysis due to their high porosity and surface area .

Antitumor Activity

Thiazoles have been studied for their antitumor and cytotoxic activities. The compound could be a candidate for further research in this field, potentially leading to the development of new anticancer agents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is intended to be a drug, it might interact with a specific biological target to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. If it is toxic or bioactive, it could pose a risk to health .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its activity against biological targets .

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-26(23,24)14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-25-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPWTZLLDXFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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